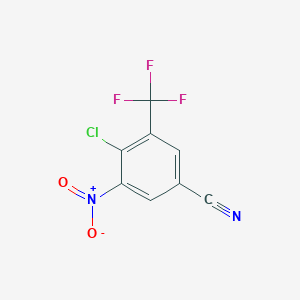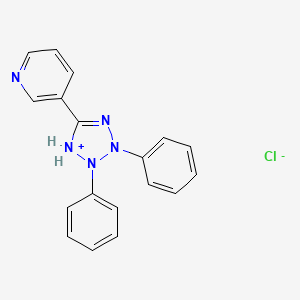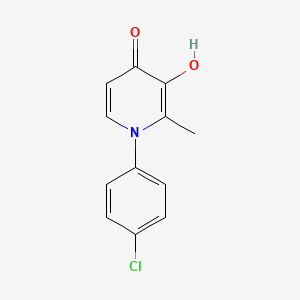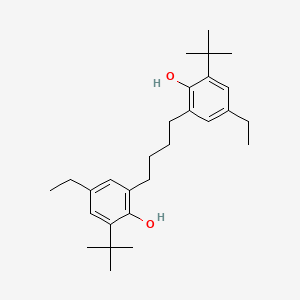![molecular formula C15H14O4 B14509095 (3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one CAS No. 64284-46-4](/img/structure/B14509095.png)
(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one is a complex organic compound characterized by its unique naphthofuran structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a naphthalene ring fused with a furan ring, along with methoxy and methyl substituents, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: Starting with a suitable naphthalene derivative, the core structure is constructed through various organic reactions such as Friedel-Crafts acylation.
Furan Ring Formation: The furan ring is introduced via cyclization reactions, often involving the use of reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.
Methoxy Group Introduction: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Final Cyclization and Purification: The final step involves cyclization to form the naphthofuran structure, followed by purification using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Reduced naphthofuran derivatives
Substitution: Various substituted naphthofuran compounds
Applications De Recherche Scientifique
(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one: shares similarities with other naphthofuran derivatives, such as:
Uniqueness
- Structural Features : The specific arrangement of methoxy and methyl groups in this compound contributes to its unique chemical properties and reactivity.
- Biological Activity : The compound’s distinct structure may result in unique biological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
64284-46-4 |
|---|---|
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
(3R)-4,5-dimethoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C15H14O4/c1-8-12-10(15(16)19-8)7-9-5-4-6-11(17-2)13(9)14(12)18-3/h4-8H,1-3H3/t8-/m1/s1 |
Clé InChI |
AKYFBMHZALZSBX-MRVPVSSYSA-N |
SMILES isomérique |
C[C@@H]1C2=C(C=C3C=CC=C(C3=C2OC)OC)C(=O)O1 |
SMILES canonique |
CC1C2=C(C=C3C=CC=C(C3=C2OC)OC)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)



![(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine](/img/structure/B14509027.png)
![2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one](/img/structure/B14509040.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane](/img/structure/B14509043.png)

![3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate](/img/structure/B14509060.png)

![1-[(2-Ethoxyethyl)sulfanyl]pentane](/img/structure/B14509080.png)


